1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride
Overview
Description
1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O and its molecular weight is 257.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis Methods : Research has been conducted on the development of novel synthetic routes for compounds related to 1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride. For instance, a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a related compound, has been proposed, emphasizing its importance in medicinal chemistry (Smaliy et al., 2011).
Molecular Structure Analysis : Studies have also been conducted on the molecular structure of similar compounds. For example, an experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine, which shares structural similarities, provided insights into its stable forms and molecular structure (Alver, Parlak & Bilge, 2011).
Biological Activities
Pharmacological Properties : Certain derivatives of this compound have been synthesized and evaluated for their pharmacological properties, such as antiarrhythmic and antihypertensive effects, as well as adrenolytic activities (Malawska et al., 2002).
Chemical Biology : Research includes the synthesis and development of new derivatives with potential biological activities. For example, novel 1-[3-(4-arylpiperazin-1-yl)propyl]-pyrrolidin-2-one derivatives have been synthesized and tested for their electrocardiographic, antiarrhythmic, and antihypertensive activities (Malawska, Kulig & Gippert, 2005).
Chemical Properties and Applications
- Chemical Interactions and Reactions : There's research on the chemical reactions involving compounds structurally related to this compound, highlighting their roles in various chemical processes. For example, the synthesis and reactions of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone show the diverse chemical interactions these types of compounds can undergo (Mekheimer, Mohamed & Sadek, 1997).
Mechanism of Action
Target of Action
Piperidine derivatives, such as 1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride, are known to have a wide range of targets due to their versatile structure . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and target. They are known to interact with their targets in different ways, leading to various changes in cellular processes
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities . They have been utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. Piperidine derivatives have been reported to exhibit a wide range of effects, including cytotoxic activity against cancer cell lines . .
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-10-3-6-12(8-10)7-9-1-4-11-5-2-9;;/h9-11,13H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHXIHOJVLGLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC(C2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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